molecular formula C10H16O2 B14545717 Methyl 2-(prop-2-en-1-yl)hex-3-enoate CAS No. 62243-61-2

Methyl 2-(prop-2-en-1-yl)hex-3-enoate

Cat. No.: B14545717
CAS No.: 62243-61-2
M. Wt: 168.23 g/mol
InChI Key: MSDLBTXIQBUZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(prop-2-en-1-yl)hex-3-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane . The reaction can be represented as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-en-1-yl)hex-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(prop-2-en-1-yl)hex-3-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system . This reactivity is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(prop-2-en-1-yl)hex-3-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its α,β-unsaturated ester group makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

62243-61-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 2-prop-2-enylhex-3-enoate

InChI

InChI=1S/C10H16O2/c1-4-6-8-9(7-5-2)10(11)12-3/h5-6,8-9H,2,4,7H2,1,3H3

InChI Key

MSDLBTXIQBUZBO-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(CC=C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.